molecular formula C18H20N2O4 B11829139 N,N'-Diacetyldianisidine CAS No. 83310-76-3

N,N'-Diacetyldianisidine

Cat. No.: B11829139
CAS No.: 83310-76-3
M. Wt: 328.4 g/mol
InChI Key: NIYPWEHXGKGWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Diacetyldianisidine is an organic compound with the molecular formula C16H18N2O4. It is a derivative of dianisidine, where both amino groups are acetylated. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Diacetyldianisidine can be synthesized through the acetylation of dianisidine. The primary method involves the reaction of dianisidine with acetic anhydride or acetyl chloride. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The general reaction is as follows:

[ \text{Dianisidine} + 2 \text{Acetic Anhydride} \rightarrow \text{N,N’-Diacetyldianisidine} + 2 \text{Acetic Acid} ]

Industrial Production Methods: In industrial settings, the synthesis of N,N’-Diacetyldianisidine is scaled up by using large reactors and optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, reaction time, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: N,N’-Diacetyldianisidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to its corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dianisidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-Diacetyldianisidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is used in biochemical assays and as a staining agent in microscopy.

    Industry: N,N’-Diacetyldianisidine is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which N,N’-Diacetyldianisidine exerts its effects involves its interaction with specific molecular targets. The acetyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

    N,N-Dimethylaniline: Similar in structure but with methyl groups instead of acetyl groups.

    N,N-Diethylaniline: Another derivative with ethyl groups.

    Dianisidine: The parent compound without acetylation.

Uniqueness: N,N’-Diacetyldianisidine is unique due to its acetyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological molecules are required.

Properties

CAS No.

83310-76-3

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N-[4-(4-acetamido-3-methoxyphenyl)-2-methoxyphenyl]acetamide

InChI

InChI=1S/C18H20N2O4/c1-11(21)19-15-7-5-13(9-17(15)23-3)14-6-8-16(20-12(2)22)18(10-14)24-4/h5-10H,1-4H3,(H,19,21)(H,20,22)

InChI Key

NIYPWEHXGKGWAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)OC)OC

solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.